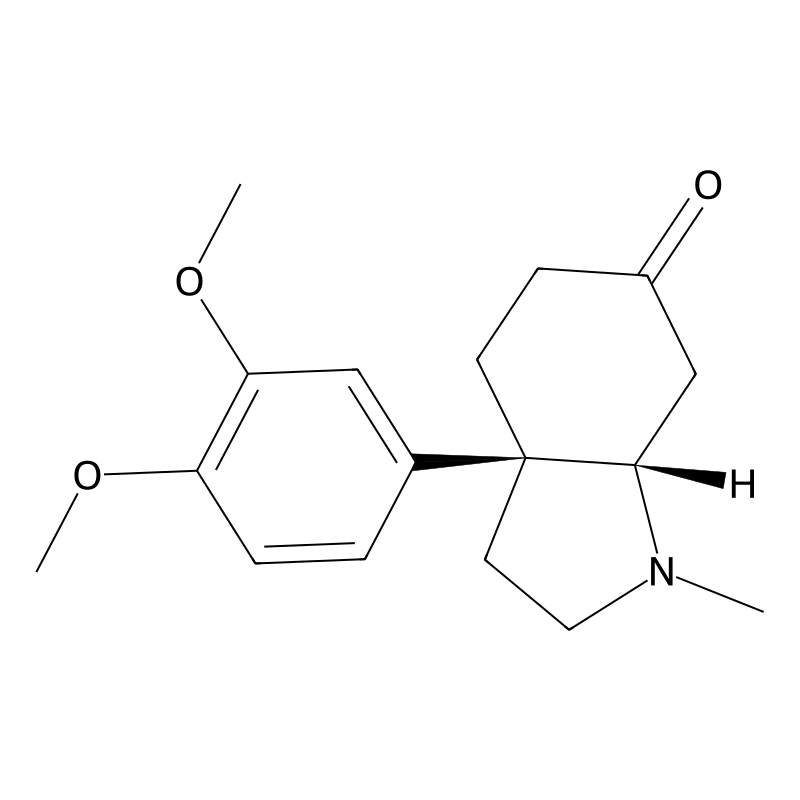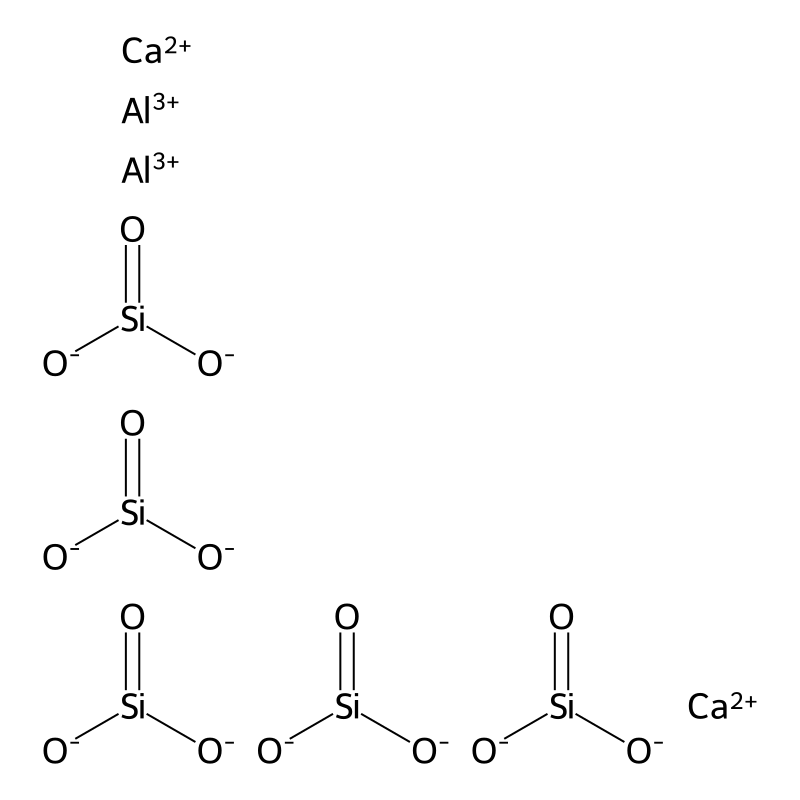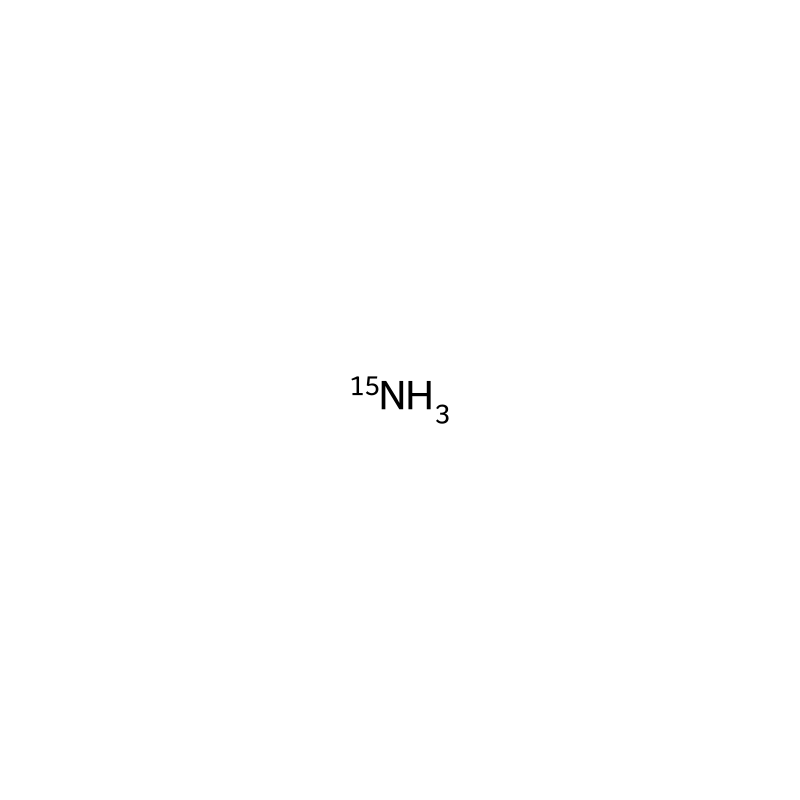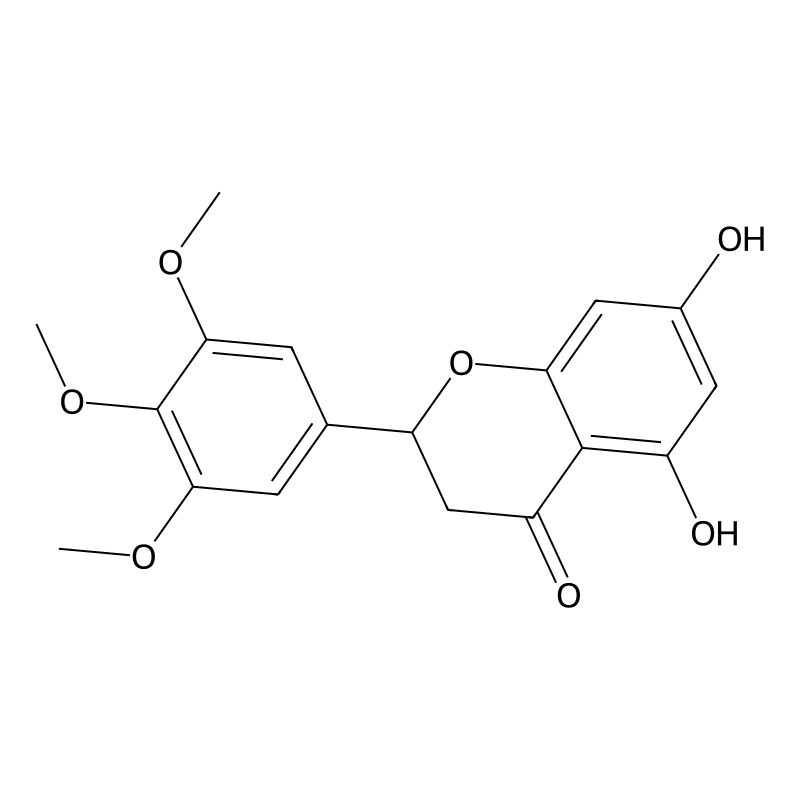Biotin-NHS

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
How Does NHS-Biotin Work?
NHS-Biotin reacts with primary amines, which are functional groups found in many molecules including proteins. The NHS group of NHS-Biotin acts as a leaving group, readily attaching to the primary amine to form a stable amide bond. This covalent linkage between NHS-Biotin and the target molecule allows researchers to leverage the strong biotin-streptavidin interaction for various applications [].
Streptavidin is a protein with a very high affinity for biotin. By attaching NHS-Biotin to a molecule of interest, researchers can then use streptavidin conjugated (linked) to a fluorescent molecule, enzyme, or other detectable group to visualize or manipulate the biotinylated molecule [].
Applications of NHS-Biotin in Research
NHS-Biotin is a versatile tool with numerous applications in scientific research. Here are a few examples:
- Protein-Protein Interaction Studies: Researchers can use NHS-Biotin to biotinylate one protein and then use streptavidin-conjugated beads to capture the protein along with any other proteins it interacts with. This helps identify proteins that may be involved in cellular pathways or protein complexes [].
- Immunoassays: Antibodies can be biotinylated using NHS-Biotin. This allows researchers to develop sensitive assays where streptavidin conjugated to a detectable marker (like an enzyme) is used for signal amplification [].
- Protein Purification: Biotinylated proteins can be purified using streptavidin conjugated to magnetic beads. This allows for efficient and specific isolation of the protein of interest from a complex mixture [].
Biotin-N-hydroxysuccinimide, commonly referred to as Biotin-NHS, is a biotin derivative where the carboxylic acid group of biotin is activated by the addition of N-hydroxysuccinimide. This compound is primarily used in bioconjugation applications, allowing for the attachment of biotin to various biomolecules, such as proteins and peptides. The reactivity of Biotin-NHS with primary amines enables the formation of stable amide bonds, facilitating the labeling of proteins for various assays and analyses .
Biotin-NHS undergoes nucleophilic acyl substitution reactions with primary amino groups. The reaction can be summarized as follows:
- Formation of Amide Bond: When Biotin-NHS is mixed with a solution containing primary amines (e.g., lysine residues in proteins), the NHS ester reacts with the amine to form an amide bond, releasing N-hydroxysuccinimide as a byproduct:This reaction is typically favored at a pH range of 7 to 9 .
- Stability Considerations: The stability of Biotin-NHS in solution is influenced by pH; it exhibits rapid hydrolysis at alkaline pH values but retains stability at lower pH levels .
Biotin is a vital cofactor for several carboxylase enzymes involved in fatty acid synthesis and energy metabolism. When biotinylated, proteins retain their biological activity due to the small size of the biotin moiety, which does not significantly alter their structure or function. The strong affinity between biotin and avidin or streptavidin allows for effective purification and detection methods in various biological assays, such as enzyme-linked immunosorbent assays (ELISA) and Western blotting .
The synthesis of Biotin-NHS typically involves activating biotin through its carboxylic acid group. A common method includes:
- Reagents: Biotin is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or triethylamine.
- Procedure:
Biotin-NHS has diverse applications in biochemical research and biotechnology:
- Protein Labeling: Used to label proteins for detection in assays.
- Affinity Purification: Facilitates purification processes using streptavidin-coated matrices.
- Cell Biology: Enables tracking and studying protein interactions within cells.
- Drug Development: Assists in conjugating drugs to targeting moieties for improved delivery systems .
Interaction studies involving Biotin-NHS often focus on its ability to form stable complexes with proteins through biotin-avidin interactions. These studies help elucidate protein-protein interactions, enzyme activities, and cellular localization. Techniques such as mass spectrometry and fluorescence microscopy are commonly employed to analyze these interactions .
Several compounds share structural similarities with Biotin-NHS, each possessing unique properties that distinguish them:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sulpho-N-hydroxysuccinimide | Water-soluble NHS ester | Enhanced solubility; useful for cell surface labeling |
| Biotin-PEG4-NHS Ester | PEG spacer NHS ester | Provides longer linker for improved sterics |
| NHS-Acetate | Simple NHS ester | Less bulky; suitable for small molecule conjugation |
Biotin-NHS stands out due to its specific application in attaching biotin to larger biomolecules while maintaining biological activity, making it invaluable in various biochemical assays and research applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Wikipedia
Dates
2: Pintado CO, Moreno A, Barbancho M, Pérez de la Lastra JM, Llanes D. The beta chain of the GPIIb molecule on ruminant leukocytes and platelets is not labelled by the sulfo-NHS-biotin method. Vox Sang. 1995;69(3):248-9. PubMed PMID: 8578739.








